3-Chloro-3',5-difluorobenzhydrol
Description
Overview of the Benzhydrol Scaffold in Organic Chemistry
The benzhydrol scaffold, chemically known as diphenylmethanol, is a secondary alcohol characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. rsc.org This structure, with the formula (C₆H₅)₂CHOH, serves as the parent framework for a vast class of diaryl alcohols. google.com Benzhydrol itself is a white, crystalline solid. rsc.org
The significance of the benzhydrol scaffold in organic chemistry is substantial, primarily due to its role as a versatile intermediate in the synthesis of more complex molecules. nist.govhymasynthesis.com Its derivatives are integral to the production of various pharmaceuticals, including antihistamines, sedatives, and antihypertensive agents. rsc.orggoogle.com For instance, the benzhydryl group is a key structural feature in well-known drugs like diphenylhydramine and modafinil. google.com Beyond pharmaceuticals, benzhydrol derivatives are utilized in the manufacturing of perfumes, where they can act as fixatives, and in the production of agrochemicals. google.comhymasynthesis.com The scaffold's utility also extends to polymer chemistry, where it can function as a terminating group in polymerization reactions. hymasynthesis.com The synthesis of benzhydrol and its derivatives can be achieved through methods such as the Grignard reaction between a phenylmagnesium halide and a benzaldehyde, or by the reduction of benzophenone (B1666685). google.com
Impact of Halogenation on Molecular Architecture and Reactivity Profiles
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, profoundly alters its properties. google.comnih.gov When applied to the benzhydrol scaffold, halogenation significantly modifies the molecular architecture and reactivity profile of the resulting compound.
The introduction of halogens can stabilize or destabilize reaction intermediates. For example, in reactions involving the formation of a carbocation at the benzhydrylic carbon, electron-withdrawing halogens on the phenyl rings can destabilize this intermediate. A study on the synthesis of benzhydryl ethers found that benzhydrols with electron-donating groups successfully formed the desired products, whereas the reaction with 4,4'-difluorobenzhydrol was unsuccessful, highlighting the significant impact of halogen substituents on reactivity. chemicalbook.com Furthermore, halogen atoms can participate in non-covalent interactions known as halogen bonds, which can influence the supramolecular structure and crystal packing of the molecules. cymitquimica.com
Specific Research Context of 3-Chloro-3',5'-difluorobenzhydrol within Halogenated Benzhydrol Derivatives
3-Chloro-3',5'-difluorobenzhydrol, with the chemical formula C₁₃H₉ClF₂O, is a specific derivative within the large family of halogenated benzhydrols. Its structure features a chlorine atom on one phenyl ring and two fluorine atoms on the other. This specific substitution pattern combines the effects of both chlorine and fluorine, creating a unique electronic and steric profile.
While extensive research dedicated solely to 3-Chloro-3',5'-difluorobenzhydrol is not widely available in published literature, its existence is confirmed by its listing in various chemical supplier catalogs, which provide basic data such as its molecular weight of 254.66 g/mol and CAS number 844683-51-8. cymitquimica.com The compound is typically supplied for laboratory research purposes, indicating its role as a potential building block or intermediate in the synthesis of more complex target molecules.
The synthesis of this compound would likely involve the coupling of two distinct halogenated benzene (B151609) derivatives. For instance, a possible synthetic route could be a Grignard reaction between a Grignard reagent derived from 1-chloro-3-bromobenzene and 3,5-difluorobenzaldehyde (B1330607). The study of such asymmetrically substituted benzhydrols is crucial for understanding how different halogen combinations fine-tune the molecule's properties, which is essential for applications in medicinal chemistry and materials science where precise control over molecular properties is required.
Chemical Compound Data
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-4-9(6-12(16)7-10)13(17)8-2-1-3-11(15)5-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBKGNVWRLEJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 3 ,5 Difluorobenzhydrol
Nucleophilic and Electrophilic Transformations of Halogenated Benzhydrols
Halogenated benzhydrols, including 3-Chloro-3',5-difluorobenzhydrol, serve as versatile precursors in a range of chemical transformations. The presence of both a hydroxyl group and halogen atoms provides multiple reactive sites for nucleophilic and electrophilic attacks.
Nucleophilic Substitution Reactions (e.g., at Chlorine or Fluorine Centers)
Nucleophilic substitution in halogenated benzhydrols can theoretically proceed at the benzylic carbon, leading to the displacement of the hydroxyl group, or directly on the halogenated aromatic rings. The viability of these pathways is highly dependent on the reaction conditions and the electronic characteristics of the substrate.
The substitution of the hydroxyl group in benzhydrols typically follows an S_N1 mechanism. This is due to the formation of a stable benzhydryl carbocation intermediate, which is resonance-stabilized by the two adjacent phenyl rings. The rate of an S_N1 reaction is primarily dependent on the substrate's concentration and is facilitated by acidic conditions that protonate the hydroxyl group, converting it into a good leaving group (water). For this compound, the electron-withdrawing inductive effects of the chlorine and fluorine atoms can destabilize the carbocation, potentially slowing the S_N1 reaction rate compared to unsubstituted benzhydrol.
Conversely, an S_N2 pathway is generally disfavored for benzhydrols. The significant steric hindrance around the benzylic carbon, which is bonded to two bulky phenyl groups, impedes the backside attack required for an S_N2 reaction.
Fluorine is typically a poor leaving group in nucleophilic aliphatic substitutions because of the high strength of the carbon-fluorine bond. In aromatic systems, however, fluoride's ability to act as a leaving group (nucleofugality) is more nuanced. The high electronegativity of fluorine can activate an aromatic ring toward nucleophilic attack, particularly when located ortho or para to a potent electron-withdrawing group.
Nucleophilic aromatic substitution (S_NAr) is a viable reaction for fluoroarenes, but it generally requires the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the fluorine atom. These groups are essential for stabilizing the intermediate Meisenheimer complex that forms during the reaction. In this compound, the benzhydrol group itself is not a sufficiently strong activator to facilitate S_NAr at the fluorine-substituted ring under typical conditions.
Oxidation Reactions of the Benzhydrol Hydroxyl Group
The secondary alcohol group of this compound can be readily oxidized to form the corresponding ketone, 3-chloro-3',5-difluorobenzophenone. This is a common and synthetically valuable transformation for benzhydrols.
A variety of oxidizing agents can accomplish this conversion:
Chromium-based reagents: Pyridinium chlorochromate (PCC) and Jones reagent are effective but pose environmental concerns.
Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) and the milder manganese dioxide (MnO₂) are also used.
Dess-Martin periodinane (DMP): A mild and highly selective reagent for oxidizing secondary alcohols.
Swern oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine, and avoids the use of heavy metals.
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Typical Reaction Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 3-Chloro-3',5-difluorobenzophenone |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 3-Chloro-3',5-difluorobenzophenone |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 3-Chloro-3',5-difluorobenzophenone |
Reduction Reactions (e.g., of related benzophenones or further derivatives)
The reduction of the corresponding ketone, 3-chloro-3',5-difluorobenzophenone, regenerates this compound. This is a fundamental transformation in organic synthesis.
Common reducing agents for this purpose include:
Metal hydrides: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective choice, while the more potent lithium aluminum hydride (LiAlH₄) is also effective.
Catalytic hydrogenation: This involves hydrogen gas (H₂) with a metal catalyst like palladium, platinum, or nickel. Care must be taken as this can sometimes lead to the reduction of the carbon-chlorine bond.
The selective reduction of the carbonyl group in the presence of halogen substituents is readily achievable with reagents like NaBH₄.
Table 2: Reduction of 3-Chloro-3',5-difluorobenzophenone
| Reducing Agent | Typical Reaction Conditions | Substrate | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0 °C to room temperature | 3-Chloro-3',5-difluorobenzophenone | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 3-Chloro-3',5-difluorobenzophenone | This compound |
Hydrolysis Mechanisms of Related Functional Groups
The hydrolysis of benzhydrols, particularly in acidic conditions, typically proceeds through the formation of a benzhydrylium cation intermediate. The stability of this carbocation is a crucial factor in determining the reaction rate. In the case of this compound, the substituents on the phenyl rings will play a significant role. The chlorine atom at the 3-position and the two fluorine atoms at the 3' and 5' positions are all electron-withdrawing groups. These will destabilize the benzhydrylium cation, thereby slowing down the rate of hydrolysis compared to unsubstituted benzhydrol.
Studies on the solvolysis of substituted benzhydryl halides have shown that electron-withdrawing groups decrease the reaction rate due to their destabilizing effect on the carbocation intermediate. acs.org The hydrolysis of these compounds is a specific type of solvolysis where water acts as the solvent and nucleophile. libretexts.org The mechanism for the hydrolysis of methyl and benzyl (B1604629) dialkylphosphinates has been shown to proceed through an A-2 mechanism, which is a bimolecular process. researchgate.net However, for benzyl esters, a unimolecular (A1) mechanism is suggested, which involves the formation of a carbocation intermediate. researchgate.net Given the structure of this compound, a unimolecular pathway involving the formation of the corresponding benzhydrylium ion is the more probable mechanism for its hydrolysis under acidic conditions.
Mechanistic Studies of Benzhydryl System Reactivity and Intermediates
Generation, Stability, and Chemical Reactions of Benzhydrylium Cations
Benzhydrylium ions are key intermediates in the reactions of benzhydryl systems. nih.gov Their generation is typically achieved through the solvolysis of benzhydryl halides or the acid-catalyzed dehydration of benzhydrols. The stability of these carbocations is paramount to the reactivity of the parent compound.
The chemical reactions of benzhydrylium cations are diverse. They are powerful electrophiles and will readily react with a variety of nucleophiles. In the context of the hydrolysis of this compound, the nucleophile is water. The cation can also be trapped by other nucleophiles present in the reaction mixture.
Kinetic Studies of Solvolysis Reactions and Rate-Determining Steps
Kinetic studies of the solvolysis of benzhydryl derivatives have been instrumental in elucidating the mechanisms of these reactions. nih.gov The rate of solvolysis is highly dependent on the stability of the benzhydrylium ion intermediate, the nature of the leaving group, and the ionizing power of the solvent. acs.orgnih.gov For the solvolysis of benzhydryl halides, the rate-determining step is typically the heterolytic cleavage of the carbon-halogen bond to form the benzhydrylium cation and a halide anion. acs.org
In the case of this compound, the rate-determining step for its acid-catalyzed hydrolysis would be the departure of the protonated hydroxyl group (water) to form the 3-chloro-3',5-difluorobenzhydrylium cation. The presence of the electron-withdrawing halogen substituents will increase the energy of the transition state leading to this carbocation, resulting in a slower reaction rate compared to benzhydrols with electron-donating or no substituents. The use of polar protic solvents can help to stabilize the forming carbocation and the leaving group, thereby increasing the reaction rate. libretexts.org
Table 1: Relative Solvolysis Rates of Substituted Benzhydryl Derivatives
| Substituent | Relative Rate | Reference |
| p-OCH3 | Very Fast | acs.org |
| p-CH3 | Fast | acs.org |
| H | Moderate | acs.org |
| p-Cl | Slow | acs.org |
| m-NO2 | Very Slow | beilstein-journals.org |
This table provides a qualitative comparison of solvolysis rates for benzhydryl systems with different substituents, illustrating the electronic effects on reactivity.
Exploration of Concerted vs. Stepwise Mechanisms in Aromatic Substitution Processes
The choice between a stepwise and concerted pathway is influenced by the nature of the aromatic ring, the leaving group, and the nucleophile. stackexchange.comic.ac.uk Highly electron-deficient aromatic rings and poor leaving groups tend to favor a stepwise mechanism, as the Meisenheimer intermediate is stabilized. stackexchange.com Conversely, less activated rings and good leaving groups often proceed through a concerted pathway. nih.gov
In the context of reactions involving the aromatic rings of this compound, the presence of the halogen substituents makes the rings electron-deficient. This could favor stepwise mechanisms in potential aromatic substitution reactions on the rings themselves, although this is distinct from the hydrolysis at the benzhydrylic carbon.
Investigation of Kinetic Isotope Effects in Relevant Reactions (e.g., Hydrogenation)
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org
For reactions involving the benzhydryl position, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond at this position is broken in the rate-determining step, such as in an oxidation or a deprotonation reaction. In the case of hydrogenation of a related benzophenone (B1666685) to the benzhydrol, a KIE could be used to determine if the addition of the first hydrogen atom is rate-limiting.
Secondary KIEs can also be informative. libretexts.orgwikipedia.org For the hydrolysis of this compound, a small secondary KIE might be observed if the hybridization of the benzhydrylic carbon changes in the rate-determining step (from sp3 in the alcohol to sp2 in the carbocation). Studies on phenylalanine hydroxylase have utilized deuterium KIEs to elucidate the mechanism of benzylic hydroxylation, demonstrating the utility of this technique in understanding reactions at benzylic positions. nih.gov
Table 2: Representative Kinetic Isotope Effects and Their Mechanistic Implications
| Reaction Type | Isotope Substitution | Typical kH/kD | Implication | Reference |
| C-H Bond Cleavage in RDS | H to D | > 2 | C-H bond is broken in the rate-determining step | libretexts.org |
| SN1 Solvolysis (α-deuterium) | H to D at α-carbon | ~1.1-1.2 | Change in hybridization at the reaction center in the RDS | wikipedia.org |
| SN2 Reaction (α-deuterium) | H to D at α-carbon | ~0.9-1.0 | Steric hindrance in the transition state | wikipedia.org |
This table provides general examples of how KIEs can be interpreted to provide mechanistic information.
Electronic and Steric Effects of Halogen Substituents on Reactivity and Selectivity
The chlorine and fluorine substituents on the phenyl rings of this compound exert significant electronic and steric effects that govern its reactivity and selectivity.
Electronic Effects:
Steric Effects:
The steric bulk of the substituents can also influence reactivity. While fluorine is a relatively small atom, the chlorine atom at the 3-position introduces some steric hindrance around the reaction center. This could potentially hinder the approach of bulky nucleophiles or reagents to the benzhydrylic carbon. In reactions involving the aromatic rings, the substituents will direct incoming electrophiles to specific positions (ortho, meta, or para) based on a combination of steric and electronic directing effects. Generally, halogen substituents are ortho, para-directing for electrophilic aromatic substitution, although the rings are deactivated.
Influence of Chloro Substituents on Electronic Density and Reactivity
The presence of a chloro substituent on one of the phenyl rings of the benzhydrol structure is anticipated to significantly influence its reactivity, primarily through its electronic effects. Generally, halogens exert a dual electronic influence: a resonance effect (+R) and an inductive effect (-I).
In the case of chlorine, the inductive effect, which withdraws electron density from the aromatic ring through the sigma bond, is generally considered to be stronger than its resonance effect, which donates electron density through its lone pairs. rsc.org This net electron-withdrawing character of the chloro group deactivates the substituted phenyl ring towards electrophilic attack.
In the context of reactions involving the benzylic alcohol, such as substitution or elimination, the stability of a potential carbocation intermediate at the benzylic position is crucial. Studies on substituted benzhydrols have shown that electron-withdrawing groups, like a chloro substituent, destabilize this carbocation, thereby slowing down reactions that proceed through an S_N_1-type mechanism. wikipedia.org For instance, research on the methanolysis of various substituted benzhydrols demonstrated a clear correlation between the electronic nature of the substituent and the reaction rate. wikipedia.org Electron-donating groups accelerate the reaction by stabilizing the positive charge development in the transition state, while electron-withdrawing groups have the opposite effect. wikipedia.org
Influence of Fluoro Substituents on C-H and C-F Bond Activation Selectivity
The two fluoro substituents on the second phenyl ring introduce further complexity to the reactivity of 3-Chloro-3',5'-difluorobenzhydrol, particularly in reactions involving metal-mediated bond activation. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. uni-wuerzburg.decore.ac.uk This high bond strength often renders C-F bonds kinetically inert. core.ac.uk
However, the presence of fluorine atoms can modulate the reactivity of adjacent carbon-hydrogen (C-H) bonds. The introduction of fluorine substituents alters the strength and acidity of C-H bonds within the same aromatic ring. nih.gov This can lead to regioselective C-H bond activation, where a metal catalyst preferentially cleaves a C-H bond over others. nih.gov Paradoxically, it has been observed in some systems that the strongest C-H bond, often located ortho to a fluorine substituent, can react preferentially. nih.gov
The competition between C-H and C-F bond activation is a central theme in the chemistry of fluorinated aromatic compounds. nih.gov The outcome of such a reaction depends on several factors, including the nature of the metal center, the ligands, and the specific substitution pattern of the fluoroaromatic compound. nih.gov While early transition metals and d0 metals tend to favor C-F bond activation, later transition metals (d6-d10) exhibit more variable reactivity, sometimes leading exclusively to C-H activation. nih.gov
For a molecule like 3-Chloro-3',5'-difluorobenzhydrol, a transition metal-catalyzed reaction could potentially proceed via activation of the C-Cl bond, a C-H bond on either ring, or a C-F bond. The high strength of the C-F bond suggests that its activation would likely be the most challenging. Studies on other fluorinated substrates have shown that C-H activation is often the kinetically favored pathway, even though C-F activation might be thermodynamically preferred. nih.gov
Without specific experimental data for 3-Chloro-3',5'-difluorobenzhydrol, it is difficult to predict the precise selectivity of bond activation. However, the existing body of research on analogous compounds provides a solid framework for hypothesizing its chemical behavior and for designing future experimental investigations.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. They allow for the detailed modeling of molecular structures, energies, and properties, providing insights into reaction mechanisms and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems. It is widely applied to analyze reaction mechanisms by mapping the potential energy surface of a reaction. This analysis helps in identifying stable intermediates and, crucially, the high-energy transition states that connect them. By calculating the energy difference between reactants and transition states, the activation energy barrier for a reaction can be determined.
For 3-Chloro-3',5-difluorobenzhydrol, a key reaction pathway of interest would be its conversion to the corresponding benzhydryl carbocation through acid-catalyzed dehydration. DFT calculations, often using functionals like B3LYP, can model this process. The calculation would involve:
Optimization of the geometry of the reactant (protonated alcohol).
Locating the transition state structure for the loss of a water molecule.
Optimization of the geometry of the product (carbocation).
Studies on similar reactions have demonstrated that DFT methods can accurately predict reaction barriers and confirm mechanistic pathways, such as stepwise mechanisms in cycloadditions. mdpi.com The accuracy of these calculations can be confirmed by comparing different functionals, which often yield consistent results for the reaction mechanism. mdpi.com
Theoretical methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction through quantum calculations.
The standard approach involves first optimizing the molecule's ground-state geometry using DFT. Following this, a method like the Gauge-Including Atomic Orbital (GIAO) is employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. A good correlation between the calculated and experimental spectra serves to validate the computed structure. nanobioletters.com For this compound, this would provide predicted ¹H and ¹³C NMR spectra, helping to assign the signals observed in an experimental setting.
Below is a hypothetical table illustrating the kind of data that would be generated from such a calculation, comparing theoretical predictions with potential experimental values.
Table 1: Predicted vs. Experimental NMR Chemical Shifts for this compound Note: The "Predicted (ppm)" values are illustrative examples based on typical DFT calculation outputs and are not from a published study on this specific molecule.
| Atom Position | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| ¹³C NMR | ||
| C-OH (Carbinol) | 75.8 | 76.2 |
| C-1' | 145.2 | 144.8 |
| C-3' (C-F) | 163.5 | 163.1 |
| C-5' (C-F) | 163.3 | 162.9 |
| C-3 (C-Cl) | 134.9 | 134.5 |
| ¹H NMR | ||
| H-OH | 2.5 | 2.4 |
| H-Carbinol | 5.8 | 5.75 |
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that aim to correlate the chemical structure of a compound with its reactivity or physical properties. mdpi.com These models are built by calculating a set of molecular descriptors from the compound's structure and using regression techniques to link them to an experimentally measured value. nih.gov
QSRR studies can provide deep insights into how specific structural features influence the reactivity of a series of compounds. This is achieved by developing a mathematical model that links calculated molecular descriptors to experimental reactivity data. researchgate.net
For a series of substituted benzhydrols including this compound, a QSRR model could be developed to predict reactivity parameters such as reaction rates or equilibrium constants. The process involves calculating a wide range of descriptors, including:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Quantum chemical calculations on benzhydryl cations have shown an excellent linear correlation between calculated anion affinities in the gas phase and empirically determined electrophilicity parameters in solution. nih.gov This demonstrates that theoretical descriptors can successfully model and predict chemical reactivity.
Table 2: Examples of Molecular Descriptors for QSRR Studies
| Descriptor Class | Specific Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Molecular polarity | |
| Thermodynamic | Heat of Formation | Molecular stability |
| Entropy | Molecular disorder | |
| Topological | Wiener Index | Molecular branching |
The presence and position of halogen substituents dramatically influence a molecule's electronic properties. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating mesomeric (resonance) effect (+M) due to their lone pairs.
In this compound, the fluorine and chlorine atoms primarily act as electron-withdrawing groups.
Fluorine: Possesses the strongest inductive effect, significantly lowering the electron density of the aromatic ring it is attached to.
Chlorine: Also strongly electron-withdrawing via induction.
Theoretical studies on halogenated aromatic compounds consistently show that such substituents lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwebofjournals.com This lowering generally increases the HOMO-LUMO gap, which can be correlated with increased kinetic stability. The electronegativity of the halogens also decreases the nucleophilicity of the molecule. doi.orgresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually confirm the electron-deficient nature of the halogenated rings.
Table 3: Summary of Halogen Substituent Effects
| Substituent | Inductive Effect | Mesomeric Effect | Net Effect on Ring | Impact on HOMO/LUMO |
|---|---|---|---|---|
| -F | Strong withdrawal (-I) | Weak donation (+M) | Strong deactivation | Lowers energy levels |
| -Cl | Strong withdrawal (-I) | Weak donation (+M) | Strong deactivation | Lowers energy levels |
Theoretical Studies of Reactive Intermediates (e.g., Carbocations, Radical Cations)
The reactivity of this compound is largely dictated by the stability of the reactive intermediates it can form. Theoretical studies are essential for characterizing these transient species, which are often too unstable to be observed directly.
Carbocations: The benzhydryl carbocation, [(3-ClC₆H₄)(3,5-F₂C₆H₃)CH]⁺, is a key intermediate in many reactions of the parent alcohol, particularly under acidic conditions. dalalinstitute.com The stability of this carbocation is paramount to the reaction's feasibility. Computational studies, such as those performed on other substituted benzhydryl cations, can quantify this stability. nih.gov The presence of three strongly electron-withdrawing halogen substituents (one Cl, two F) on the phenyl rings would significantly destabilize the carbocation relative to the unsubstituted benzhydryl cation. This is because these groups pull electron density away from the aromatic rings, hindering their ability to stabilize the positive charge on the central carbon via resonance. Theoretical calculations would quantify this destabilization by computing properties like anion affinity or hydride affinity, with higher values indicating lower stability. nih.gov
Radical Cations: Oxidation of the molecule can lead to the formation of a radical cation. DFT calculations are a primary tool for studying the structure and electron distribution of such species. nih.gov For the this compound radical cation, theoretical calculations would predict its geometry and, importantly, the distribution of spin density and charge. The thermal stability of halogenated radical cations has been shown to increase as the number of hydrogen atoms decreases. nih.gov The calculations would likely show that the positive charge and unpaired electron are delocalized across both aromatic rings, with the specific distribution being heavily influenced by the positions of the electron-withdrawing chloro and fluoro substituents.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (3-chlorophenyl)(3,5-difluorophenyl)methanol |
| Tetramethylsilane (TMS) |
| Benzhydryl carbocation |
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-3',5-difluorobenzhydrol, and what analytical methods validate its purity?
A typical synthesis involves Friedel-Crafts alkylation or nucleophilic substitution on a fluorinated benzaldehyde precursor, followed by chlorination. For example, halogenation of a difluorobenzhydrol intermediate using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions can introduce the chloro group . Purity validation requires a combination of techniques:
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use gloveboxes for air-sensitive steps. Monitor for discoloration (yellowing indicates degradation).
- Safety : Refer to SDS guidelines for halogenated aromatics—use fume hoods, nitrile gloves, and eye protection. Neutralize spills with sodium bicarbonate before disposal .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., J₃,5 for adjacent fluorines).
- FT-IR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹).
- UV-Vis : Detect π→π* transitions in aromatic systems (λmax ~260–280 nm) .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
Contradictions may arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Methodological steps:
Q. What mechanistic insights explain unexpected byproducts during its synthesis?
Byproducts often stem from:
- Over-chlorination : Use stoichiometric Cl sources (e.g., 1.05 eq. NCS) and monitor reaction progression via TLC.
- Diradical intermediates : ESR spectroscopy can detect transient species under radical-initiating conditions (e.g., AIBN).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, reducing side reactions. Optimize using DoE (Design of Experiments) .
Q. How does the compound’s crystal structure influence its reactivity in cross-coupling reactions?
X-ray crystallography (e.g., single-crystal analysis) reveals intermolecular interactions (e.g., O–H⋯O hydrogen bonds) that stabilize the solid-state structure. These interactions may slow dissolution kinetics, requiring pre-activation (ball milling) or phase-transfer catalysts (e.g., TBAB) in Suzuki-Miyaura couplings .
Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?
- Additives : Include radical scavengers (BHT) or chelators (EDTA) to inhibit metal-catalyzed degradation.
- Lyophilization : Remove trace water to prevent hydrolysis.
- In-situ monitoring : Use Raman spectroscopy to detect early degradation (peak shifts at 750–800 cm⁻¹ for C–Cl bond cleavage) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., reaction yields)?
- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for halogen interactions.
- Experimental replicates : Conduct triplicate runs to assess reproducibility.
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
